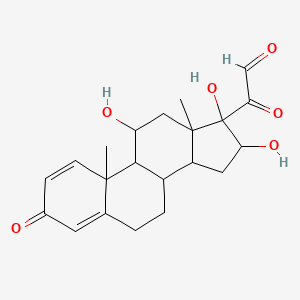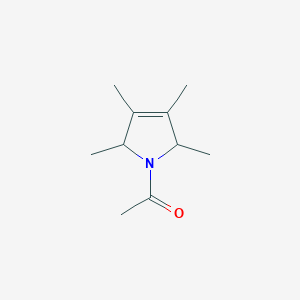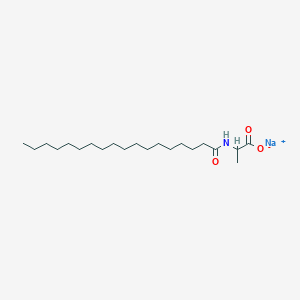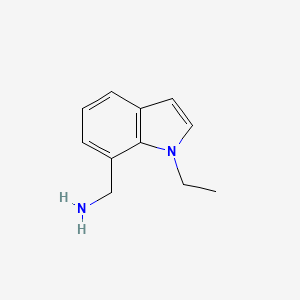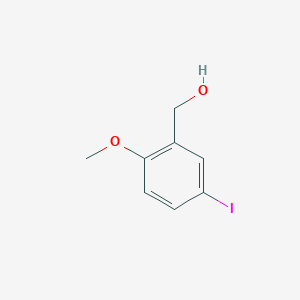
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is a specialized organofluorine compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. This compound finds applications in various fields due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of 3,3,4,4-tetrafluorobutanol with bromine in the presence of sodium carbonate . The reaction proceeds under controlled conditions to ensure the selective bromination of the butanol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in specialized reactors to control temperature and pressure, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out under mild conditions to prevent degradation of the compound.
Oxidation and Reduction: Strong oxidizing or reducing agents are required, and the reactions are usually conducted under controlled conditions to avoid side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amine derivatives, while reactions with thiols can produce thiol derivatives.
Applications De Recherche Scientifique
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound’s stability and reactivity make it useful in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in a range of chemical reactions. The bromine atom serves as a reactive site for substitution reactions, enabling the formation of diverse derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3,3,4,4-tetrafluoro-1-butanol: This compound is similar in structure but lacks the perfluorohexyl carbonate group. It is used in similar applications but has different reactivity and properties.
3,3,4,4-Tetrafluorobutanol: This compound is a precursor in the synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate and shares some chemical properties.
Uniqueness
This compound is unique due to the combination of bromine and multiple fluorine atoms, which impart distinct chemical properties. Its stability, reactivity, and versatility make it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H8BrF13O3 |
|---|---|
Poids moléculaire |
515.06 g/mol |
Nom IUPAC |
(4-bromo-3,3,4,4-tetrafluorobutyl) 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C11H8BrF13O3/c12-10(21,22)7(15,16)2-4-28-5(26)27-3-1-6(13,14)8(17,18)9(19,20)11(23,24)25/h1-4H2 |
Clé InChI |
NBMCUJSQJZMTKT-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)OCCC(C(F)(F)Br)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


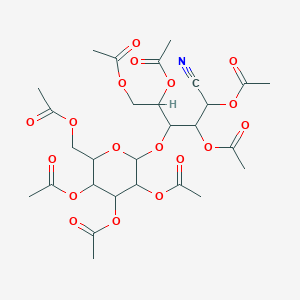
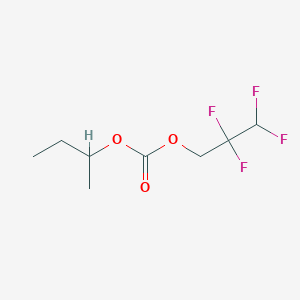
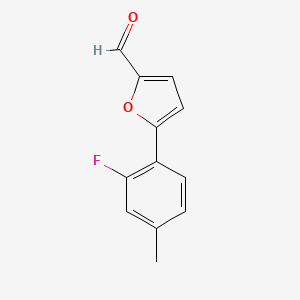

![4-(1H-imidazol-1-yl)-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15092508.png)
